Boc-N-methyl-D-leucine
Overview
Description
Boc-N-methyl-D-leucine is a derivative of leucine . It has a molecular formula of C12H23NO4 and a molecular weight of 245.3 .
Synthesis Analysis
The synthesis of N-methylated polypeptides like Boc-N-methyl-D-leucine is often monitored via IR spectroscopy . The polymerization progress is indicated by the decreasing intensities of the NCA-associated carbonyl peaks at 1858 and 1788 cm−1 .
Molecular Structure Analysis
The molecular structure of Boc-N-methyl-D-leucine is represented by the formula (CH3)2CHCH2CH(COOH)N(CH3)COOC(CH3)3 . This structure indicates that it is an amide of leucine .
Chemical Reactions Analysis
The polymerization of N-methylated NCAs like Boc-N-methyl-D-leucine is significantly affected by the steric demand of both the initiators and the monomers . Electronic effects seem to have only minor influences .
Physical And Chemical Properties Analysis
Boc-N-methyl-D-leucine has a density of 1.1±0.1 g/cm3, a boiling point of 338.2±21.0 °C at 760 mmHg, and a melting point of 64-65ºC . Its flash point is 158.3±22.1 °C . It is recommended to store it at room temperature .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Synthetic Organic Chemistry and Peptide Synthesis .
Summary of the Application
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
Methods of Application or Experimental Procedures
An efficient and sustainable method for N-Boc deprotection has been described. This involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
Results or Outcomes
The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
2. Application in Anti-Cancer Research
Specific Scientific Field
This application falls under the field of Anti-Cancer Research .
Summary of the Application
Sansalvamide A, a marine-derived cyclic depsipeptide, has emerged as a potential anti-cancer agent due to its potent activity against various cancer types in preclinical studies .
Methods of Application or Experimental Procedures
D-amino acids or N-methyl at R5 showed good inhibition compared to all other substitutions. If there is N-methyl at R3 and D-leucine at R5, there will be no growth inhibition .
Results or Outcomes
Sansalvamide A and its analogs demonstrated significant anti-cancer activity across various cancer models, mediated through Hsp 90 inhibition, Topoisomerase inhibition, and G0/G1 cell cycle arrest .
3. Application in Polymer Chemistry
Specific Scientific Field
This application falls under the field of Polymer Chemistry .
Summary of the Application
The ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) is a key method in the synthesis of N-methylated polypeptides . The use of both monomer types offers different mechanistic features and results in a multitude of functional materials .
Methods of Application or Experimental Procedures
The synthesis and ROP of α-substituted and N-methylated NCAs (αNNCAs) of several amino acids were investigated . The effects of solvent polarity (DMF and DCM) and steric demand of the initiator by using neopentyl amine (NPA) and n-butyl amine (nBu) were studied .
Results or Outcomes
The polymerization and the resulting polymers are tremendously affected by the steric demand of both the initiators and the monomers, while electronic effects seem to have only minor influences . Moreover, poly(N-methyl-L-methionine) forms helical secondary structures in solution .
4. Application in Biocatalysis
Specific Scientific Field
This application falls under the field of Biocatalysis .
Summary of the Application
A self-sufficient bifunctional enzyme integrating reductive amination and coenzyme regeneration activities was developed and successfully employed to synthesize (S)-cyclopropylglycine .
Methods of Application or Experimental Procedures
The developed NADH-driven biocatalytic system was used to synthesize (S)-cyclopropylglycine with an improved reaction rate 2.1-fold over the native enzymes and a short bioconversion period of 6 h at a high substrate concentration of 120 g·L−1 .
Results or Outcomes
The space–time yield of (S)-cyclopropylglycine was up to 377.3 g·L−1·d−1, higher than that of any previously reported data . Additionally, (S)-cyclopropylglycine could be continuously synthesized for 90 h with the enzymes packed in a dialysis tube, providing 634.6 g of (S)-cyclopropylglycine with >99.5% ee and over 95% conversion yield up to 12 changes .
5. Application in the Synthesis of Non-Natural Amino Acids
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
A self-sufficient bifunctional enzyme integrating reductive amination and coenzyme regeneration activities was developed and successfully employed to synthesize (S)-cyclopropylglycine .
Methods of Application or Experimental Procedures
The developed NADH-driven biocatalytic system was used to synthesize (S)-cyclopropylglycine with an improved reaction rate 2.1-fold over the native enzymes and a short bioconversion period of 6 h at a high substrate concentration of 120 g·L−1 .
Results or Outcomes
The space–time yield of (S)-cyclopropylglycine was up to 377.3 g·L−1·d−1, higher than that of any previously reported data . Additionally, (S)-cyclopropylglycine could be continuously synthesized for 90 h with the enzymes packed in a dialysis tube, providing 634.6 g of (S)-cyclopropylglycine with >99.5% ee and over 95% conversion yield up to 12 changes .
6. Application in the Synthesis of Polypeptides
Specific Scientific Field
This application falls under the field of Polymer Chemistry .
Summary of the Application
The ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) is a key method in the synthesis of N-methylated polypeptides .
Methods of Application or Experimental Procedures
The synthesis and ROP of α-substituted and N-methylated NCAs (αNNCAs) of several amino acids were investigated . The effects of solvent polarity (DMF and DCM) and steric demand of the initiator by using neopentyl amine (NPA) and n-butyl amine (nBu) were studied .
Results or Outcomes
The polymerization and the resulting polymers are tremendously affected by the steric demand of both the initiators and the monomers, while electronic effects seem to have only minor influences . Moreover, poly(N-methyl-L-methionine) forms helical secondary structures in solution .
Safety And Hazards
Future Directions
Boc-N-methyl-D-leucine is a leucine derivative that has potential applications in research . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .
properties
IUPAC Name |
(2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJFAOXATCRIKU-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-methyl-D-leucine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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